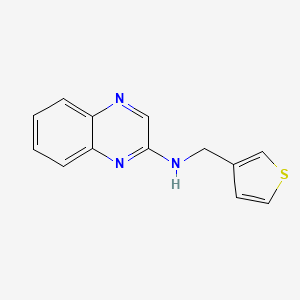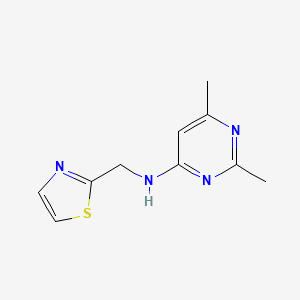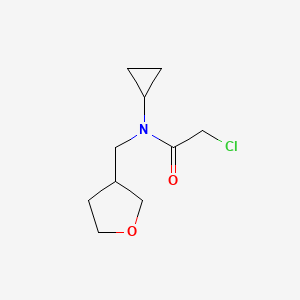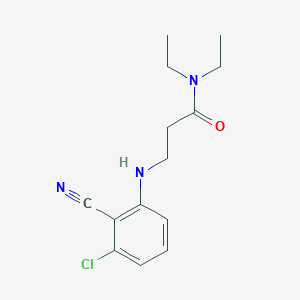
2-Methyl-1-(oxolan-3-ylmethyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(oxolan-3-ylmethyl)imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound is synthesized through a multi-step process that involves the reaction of oxolane with imidazole in the presence of a catalyst. In
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(oxolan-3-ylmethyl)imidazole is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. One of the most notable effects of this compound is its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to have anti-cancer properties, which may be due to its ability to inhibit the activity of COX-2 and other enzymes involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-1-(oxolan-3-ylmethyl)imidazole in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
One of the main limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-Methyl-1-(oxolan-3-ylmethyl)imidazole. One area of research that is currently being explored is the development of new drugs based on this compound. Additionally, there is ongoing research into the potential use of this compound as an antimicrobial agent. Finally, there is ongoing research into the mechanism of action of this compound, which could provide important insights into its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-Methyl-1-(oxolan-3-ylmethyl)imidazole involves the reaction of oxolane with imidazole in the presence of a catalyst. The first step in the synthesis process involves the reaction of oxolane with imidazole in the presence of a strong acid catalyst. This reaction results in the formation of a cyclic intermediate that is then converted into this compound through a series of steps that involve the addition of various reagents.
Applications De Recherche Scientifique
2-Methyl-1-(oxolan-3-ylmethyl)imidazole has several potential applications in scientific research. One of the most promising applications is in the field of drug discovery. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Propriétés
IUPAC Name |
2-methyl-1-(oxolan-3-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-10-3-4-11(8)6-9-2-5-12-7-9/h3-4,9H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUQMRMOVYZAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)

![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)





![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)